Heptadecanoic acid

Catalog No.
S568708
CAS No.
506-12-7
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptadecanoic acid

CAS Number

506-12-7

Product Name

Heptadecanoic acid

IUPAC Name

heptadecanoic acid

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)

InChI Key

KEMQGTRYUADPNZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)O

Solubility

4.2 mg/L @ 25 °C (exp)

Synonyms

heptadecanoic acid, margaric acid, margaric acid, 1-(11)C-labeled, margaric acid, nickel (2+) salt, margaric acid, potassium salt, margaric acid, sodium salt, omega I-123 heptadecanoic acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O

Heptadecanoic acid, also known as margaric acid, is a long-chain saturated fatty acid with the formula C17H34O2. While not abundant, it is found in trace amounts in various sources, including the fat of ruminant animals, some plants, and even some bacterial strains []. Recent research has explored its potential applications in several areas:

Potential Role in Metabolic Health

Several studies have investigated the link between heptadecanoic acid and metabolic health, particularly type 2 diabetes. Observational studies suggested an inverse association between dietary intake of heptadecanoic acid and the risk of developing type 2 diabetes [, ]. However, further research yielded mixed results. While one study showed a reduction in ferritin levels and alleviated symptoms of metabolic syndrome in dolphins fed a diet rich in heptadecanoic acid [], other studies in mice showed no significant impact on body weight, ectopic lipid accumulation, or insulin resistance with heptadecanoic acid supplementation []. These conflicting findings necessitate further investigation to elucidate the specific role of heptadecanoic acid in metabolic health and potential therapeutic applications.

Heptadecanoic acid is a long-chain saturated fatty acid characterized by a straight-chain structure consisting of 17 carbon atoms. Its systematic name is heptadecanoic acid, and it is recognized by various synonyms, including n-heptadecanoic acid and margarinic acid. The compound appears as a crystalline solid with a melting point ranging from 59 to 61 °C, and it has a molecular weight of approximately 270.45 g/mol .

Physical Properties

  • Molecular Formula: C17H34O2\text{C}_{17}\text{H}_{34}\text{O}_{2}
  • Molecular Weight: 270.45 g/mol
  • Melting Point: 59 - 61 °C
  • Solubility: Insoluble in water but soluble in alcohol .

Heptadecanoic acid itself doesn't have a well-defined mechanism of action in biological systems. However, its role as a reference standard in fatty acid analysis helps researchers understand the mechanisms by which other fatty acids function within cells and organisms [].

Heptadecanoic acid plays several roles in biological systems:

  • Metabolite: It serves as a metabolite in mammals, Daphnia magna, and algae, indicating its involvement in various metabolic pathways .
  • Pheromonic Properties: It has been identified as a pheromone component in the secretions of several animals, aiding in mate selection and attraction among species such as the European badger and Bactrian camels .
  • Attractant/Repellent: Heptadecanoic acid acts as an attractant for certain insects like the khapra beetle and yellow fever mosquito while repelling others like the common house mosquito .

Heptadecanoic acid can be synthesized through several methods:

  • Biological Synthesis: Naturally produced by ruminants and certain plants, albeit in trace amounts.
  • Chemical Synthesis: Can be synthesized through methods such as the Arndt-Eistert synthesis, which involves the homologation of fatty acids to produce longer-chain counterparts .
  • Fatty Acid Isolation: Extracted from natural sources such as milk fat or certain plant oils where it occurs in minor concentrations .

Heptadecanoic acid has various applications across different fields:

  • Food Industry: Used as an ingredient in food products due to its flavoring properties.
  • Cosmetics: Incorporated into cosmetic formulations for its emollient properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activities .

Heptadecanoic acid shares similarities with other long-chain fatty acids. Here are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
Palmitic AcidC16H32O2\text{C}_{16}\text{H}_{32}\text{O}_{2}Commonly found in animal fats; saturated
Stearic AcidC18H36O2\text{C}_{18}\text{H}_{36}\text{O}_{2}More abundant than heptadecanoic acid; saturated
Nonadecanoic AcidC19H38O2\text{C}_{19}\text{H}_{38}\text{O}_{2}Rare; longer chain saturated fatty acid
Heptadecenoic AcidC17H32O\text{C}_{17}\text{H}_{32}\text{O}Unsaturated derivative with one double bond

Uniqueness of Heptadecanoic Acid:
Heptadecanoic acid is unique due to its odd carbon chain length, which distinguishes it from most common fatty acids that typically have even numbers of carbon atoms. Its specific biological roles, particularly in pheromonal signaling, further highlight its distinctiveness compared to other fatty acids .

Physical Description

Liquid, Other Solid
Other Solid
Solid; [Merck Index]
Solid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.255880323 g/mol

Monoisotopic Mass

270.255880323 g/mol

Boiling Point

363.00 to 364.00 °C. @ 760.00 mm Hg

Heavy Atom Count

19

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

61.3 °C

UNII

V987Y9OZ8L

Related CAS

1002-82-0 (hydrochloride salt)
17378-36-8 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 67 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 72 of 139 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.23e-08 mmHg

Pictograms

Irritant

Irritant

Other CAS

63399-94-0
67701-03-5
68424-37-3
506-12-7

Wikipedia

Margaric_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Miscellaneous Manufacturing
Paper Manufacturing
Plastics Product Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Miscellaneous Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Heptadecanoic acid: ACTIVE
Fatty acids, C14-22: ACTIVE

Dates

Modify: 2023-08-15
1. X. Persson et al. “Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS” Journal of Lipid Research, Vol.51(9) pp. 2761-2765, 20102. B. Vlaeminck et al. “Rumen odd and branched chain fatty acids in relation to in vitro rumen volatile fatty acid productions and dietary characteristics ofincubated substrates” Journal of Animal Physiology and Animal Nutrition, Vol. 88 pp. 401-411, 20043. H. Eltahlawy, J. Buckner, S. Foster “Evidence for two-step regulation of pheromone biosynthesis by the pheromone biosynthesis-activating neuropeptidein the moth Heliothis virescens” Arch Insect Biochem Physiol, Vol. 64(3) pp. 120-130, 2007

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